N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide
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Overview
Description
N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Agents
New derivatives of N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been prepared in the quest for novel antiallergic compounds. These compounds, through variations in indole substituents and alkanoic chain lengths, have shown promising antiallergic potency. Specifically, one amide demonstrated a significantly higher potency than astemizole in histamine release assays, indicating potential applications in allergy treatment (Menciu et al., 1999).
Antimycobacterial Activity
Research on nitrobenzamide derivatives has uncovered a series of compounds with considerable in vitro antitubercular activity. Four specific derivatives were identified with excellent Minimum Inhibitory Concentration (MIC) values, providing a new direction for antitubercular drug development (Wang et al., 2019).
Antitumor Agents
The synthesis and study of N-aryl(indol-3-yl)glyoxamides have shown significant cytotoxic activity against various cancer cell lines. The presence of N-(pyridin-4-yl) moiety was crucial for activity, with one derivative showing activity as potent as leading compounds in this category (Marchand et al., 2009).
Nanoparticle Synthesis
A nickel(II) complex of a related nitrobenzamide compound has been synthesized and used as a precursor for nickel sulfide nanocrystals, demonstrating potential applications in materials science (Saeed et al., 2013).
Catalysis in Organic Synthesis
Certain benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes have shown efficiency as catalysts for Friedel–Crafts alkylations, highlighting their utility in synthetic organic chemistry (Huang et al., 2011).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.
Mode of action
The exact mode of action would depend on the specific receptors that the compound binds to. Generally, these compounds can cause changes in cell function by binding to and activating or inhibiting these receptors .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The result of the compound’s action would depend on the specific receptors it interacts with and the biochemical pathways it affects. For example, some indole derivatives have been found to have antiviral activity, inhibiting the replication of certain viruses .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-22(17-6-3-8-19(13-17)26(28)29)24-15-21(18-7-4-11-23-14-18)25-12-10-16-5-1-2-9-20(16)25/h1-9,11,13-14,21H,10,12,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEFPLMKBBDEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.